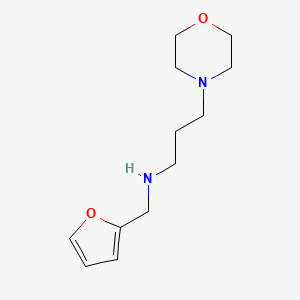
N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H20N2O2, with a molecular weight of 224.30 g/mol. The compound features a furan ring and a morpholine group, which are significant in determining its biological activity.
Anticancer Activity
Research indicates that Mannich bases, a class of compounds that includes this compound, exhibit promising anticancer properties. A study highlighted the antiproliferative effects of various Mannich bases against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The results demonstrated that certain derivatives showed significant cytotoxicity, indicating the potential of these compounds as anticancer agents .
Table 1: Anticancer Activity of Mannich Bases
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HeLa | TBD | |
| 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide | HepG2 | 15 | |
| 3-(morpholin-4-yl)-3-(4-nitrophenyl)-N-phenylpropanamide | A549 | 20 |
Antibacterial Activity
The antibacterial properties of this compound have been assessed alongside other Mannich bases. Studies have shown that several derivatives possess moderate antibacterial activity against various bacterial strains. For example, compounds derived from the Mannich reaction displayed effective inhibition against Staphylococcus epidermidis and Klebsiella pneumoniae, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .
Table 2: Antibacterial Activity of Selected Mannich Bases
Antifungal Activity
In addition to its antibacterial properties, this compound has shown potential antifungal activity. The presence of the furan ring is believed to enhance the interaction with fungal cell membranes, leading to increased efficacy against fungal pathogens .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Topoisomerase Inhibition : Some studies suggest that Mannich bases may inhibit DNA topoisomerases, crucial enzymes involved in DNA replication and transcription .
- Antioxidant Properties : Compounds in this class have also been noted for their antioxidant capabilities, potentially reducing oxidative stress in cells .
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-12(16-8-1)11-13-4-2-5-14-6-9-15-10-7-14/h1,3,8,13H,2,4-7,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCZZMPZQMCOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261760 |
Source


|
| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442531-34-2 |
Source


|
| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442531-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













